2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and an azidopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-1-methoxybenzene.
Alkylation: The 4-bromo-1-methoxybenzene undergoes alkylation with 3-bromopropanol to form 2-(3-bromopropoxy)-4-bromo-1-methoxybenzene.
Azidation: The bromopropoxy intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to replace the bromine atom with an azide group, yielding this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
1,2,3-Triazoles: Formed via Huisgen cycloaddition.
Amines: Formed via reduction of the azide group.
Carbonyl Compounds: Formed via oxidation of the methoxy group.
Scientific Research Applications
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Materials Science: The azide group can be used for cross-linking polymers, enhancing the properties of materials such as hydrogels and nanogels.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene largely depends on the specific reactions it undergoes. For example:
Comparison with Similar Compounds
Similar Compounds
2-(3-Azidopropoxy)-4-fluoro-1-methoxybenzene: Similar structure but with a fluorine atom instead of bromine.
2-(3-Azidopropoxy)-4-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene is unique due to the presence of both a bromine atom and an azide group, which allows for a wide range of chemical reactions and applications. The bromine atom can be used for further functionalization, while the azide group enables click chemistry and other transformations .
Properties
IUPAC Name |
2-(3-azidopropoxy)-4-bromo-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-15-9-4-3-8(11)7-10(9)16-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAAORMVZGNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.